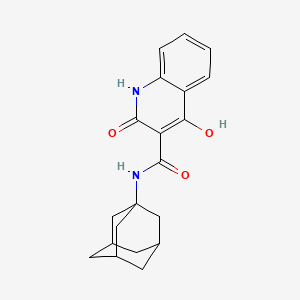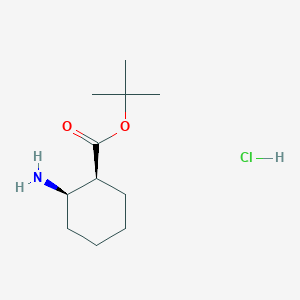
DMT-dG(tac) Phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMT-dG(tac) Phosphoramidite is a compound used in the synthesis of oligonucleotides. It is a TAC (tert.-butylphenoxyacetyl) protected phosphoramidite, which allows for ultra-fast and easy deprotection under mild conditions. This compound is particularly suitable for oligonucleotides with base-labile monomers and reporters, as well as in-situ synthesis schemes on glass surfaces .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DMT-dG(tac) Phosphoramidite involves the substitution of standard protecting groups with the labile TAC protecting group. This substitution results in ultra-fast and easy deprotection under mild conditions. The deprotection of the TAC group is completed in concentrated ammonia within 15 minutes at 55°C or two hours at room temperature .
Industrial Production Methods
In industrial settings, this compound is produced using automated oligonucleotide synthesizers. These synthesizers complete sequential chemical reactions using phosphoramidites to produce the nucleotide chains of synthetic oligonucleotides . The high coupling efficiency of Proligo’s DNA phosphoramidites leads to high-yield and high-quality oligonucleotides .
Análisis De Reacciones Químicas
Types of Reactions
DMT-dG(tac) Phosphoramidite undergoes various chemical reactions, including deprotection, coupling, and detritylation. The deprotection of oligonucleotide synthesis products with the AMA reagent is ultra-fast, requiring only 10 minutes at 65°C .
Common Reagents and Conditions
Deprotection Reagent: AMA reagent (a mixture of ≥25% ammonia in water with 40% aqueous methylamine I/I, v/v).
Solvent: Acetonitrile, with no need to add co-solvents such as dimethylformamide or methylene chloride.
Major Products Formed
The major products formed from these reactions are high-purity and high-yield oligonucleotides. The application of dA(tac) minimizes depurination and improves the quality of oligonucleotides .
Aplicaciones Científicas De Investigación
DMT-dG(tac) Phosphoramidite is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
DNA Synthesis: Used in the synthesis of oligonucleotides for various research purposes.
In-Situ Synthesis: Suitable for in-situ synthesis schemes on glass surfaces.
Base-Labile Monomers and Reporters: Ideal for oligonucleotides with base-labile monomers and reporters due to its ultra-fast and easy deprotection.
Mecanismo De Acción
The mechanism of action of DMT-dG(tac) Phosphoramidite involves the substitution of standard protecting groups with the labile TAC protecting group. This substitution allows for ultra-fast and easy deprotection under mild conditions, making it suitable for oligonucleotides with base-labile monomers and reporters . The deprotection of oligonucleotide synthesis products with the AMA reagent is ultra-fast, requiring only 10 minutes at 65°C .
Comparación Con Compuestos Similares
DMT-dG(tac) Phosphoramidite is unique due to its TAC protecting group, which allows for ultra-fast and easy deprotection under mild conditions. Similar compounds include:
DMT-dG(dmf) Phosphoramidite: Uses a dimethylformamidine (dmf) base-protecting group, enabling the rapid synthesis of high-purity, high-yield oligonucleotides.
DMT-dC(tac) Phosphoramidite: Can directly substitute for DMT-dC(bz) Phosphoramidite.
The uniqueness of this compound lies in its ability to minimize depurination and improve the quality of oligonucleotides .
Propiedades
Fórmula molecular |
C52H62N7O9P |
|---|---|
Peso molecular |
960.1 g/mol |
Nombre IUPAC |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-tert-butylphenoxy)acetamide |
InChI |
InChI=1S/C52H62N7O9P/c1-34(2)59(35(3)4)69(66-29-13-28-53)68-43-30-46(58-33-54-47-48(58)56-50(57-49(47)61)55-45(60)32-64-42-26-16-36(17-27-42)51(5,6)7)67-44(43)31-65-52(37-14-11-10-12-15-37,38-18-22-40(62-8)23-19-38)39-20-24-41(63-9)25-21-39/h10-12,14-27,33-35,43-44,46H,13,29-32H2,1-9H3,(H2,55,56,57,60,61)/t43-,44+,46+,69?/m0/s1 |
Clave InChI |
MCBSUBQIVLOCIW-YEZUPXOUSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC(=O)COC7=CC=C(C=C7)C(C)(C)C |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC(=O)COC7=CC=C(C=C7)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12048487.png)
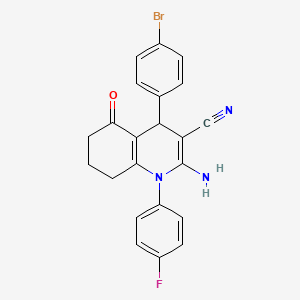
![N-(4-acetylphenyl)-2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12048513.png)


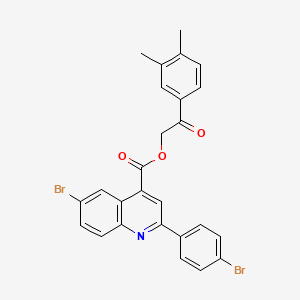
![(5E)-5-[(2E,4E)-5-(phenylamino)penta-2,4-dien-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12048531.png)
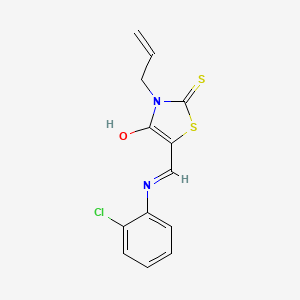
![1-(4-chlorobenzyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12048543.png)


